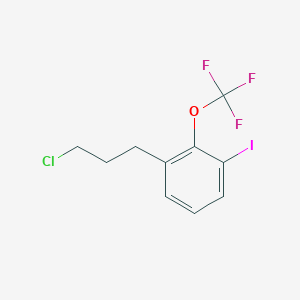
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3IO. This compound is characterized by the presence of a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.
Chloropropylation: Attachment of the chloropropyl group via Friedel-Crafts alkylation.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a suitable trifluoromethylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove halogen atoms.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloropropyl and iodine groups can participate in specific binding interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene include:
- 1-(3-Chloropropyl)-2-iodo-3-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H9ClF3IO |
|---|---|
Molecular Weight |
364.53 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
IVAMDGMQLNCGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


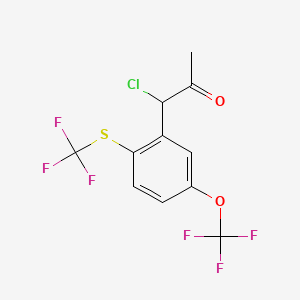

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
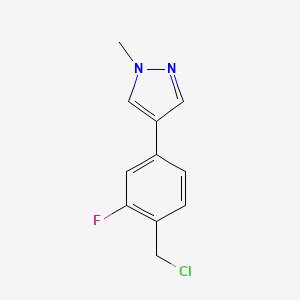
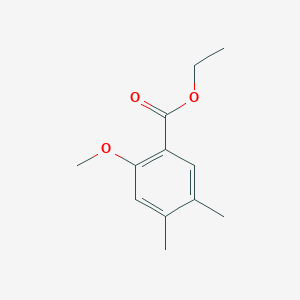
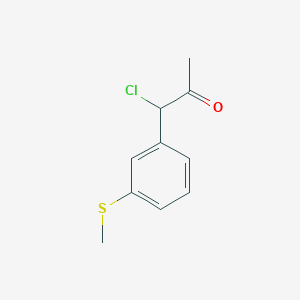
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
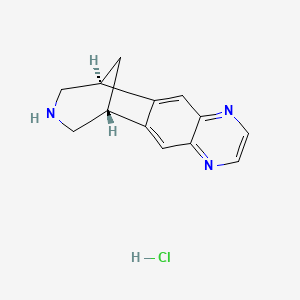
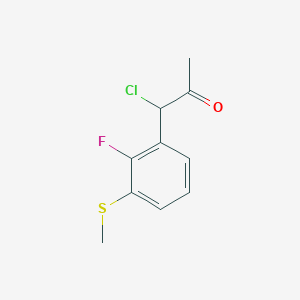
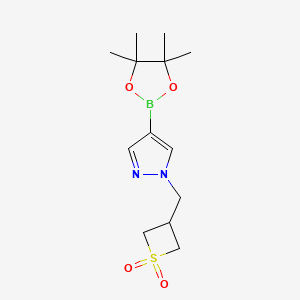
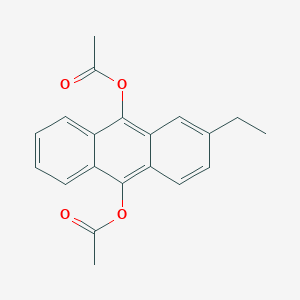
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)


